

Application Notes and Protocols for Methylated Histidine Biomarkers

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Compound of Interest

Compound Name: *Histidinomethylalanine*

Cat. No.: *B1673305*

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A Note on Terminology: The term "**Histidinomethylalanine**" does not correspond to a recognized molecule in scientific literature. This document focuses on two well-established and clinically significant methylated derivatives of the amino acid histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). These compounds serve as important biomarkers in nutritional science, clinical chemistry, and drug development.

Introduction

1-methylhistidine and 3-methylhistidine are methylated forms of the essential amino acid L-histidine. While structurally similar, they originate from different sources and provide distinct clinical insights. 3-MH is formed by the post-translational methylation of histidine residues in actin and myosin, the primary proteins in skeletal muscle.^{[1][2]} When muscle protein is broken down, 3-MH is released and excreted in the urine, as it cannot be reused for protein synthesis.^[2] This makes urinary 3-MH a valuable biomarker for skeletal muscle protein catabolism.^{[3][4]} In contrast, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in meat and fish.^{[6][7][8]} Consequently, 1-MH serves as a reliable biomarker for recent meat consumption.^{[6][7]} Monitoring these biomarkers can be crucial in assessing nutritional status, muscle wasting diseases, and the effects of therapeutic interventions on muscle metabolism.^{[1][4]}

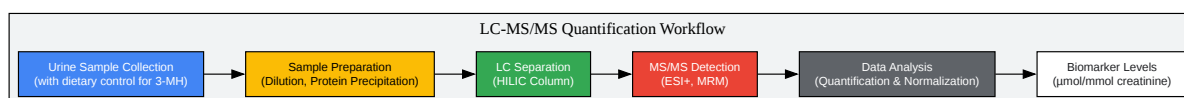
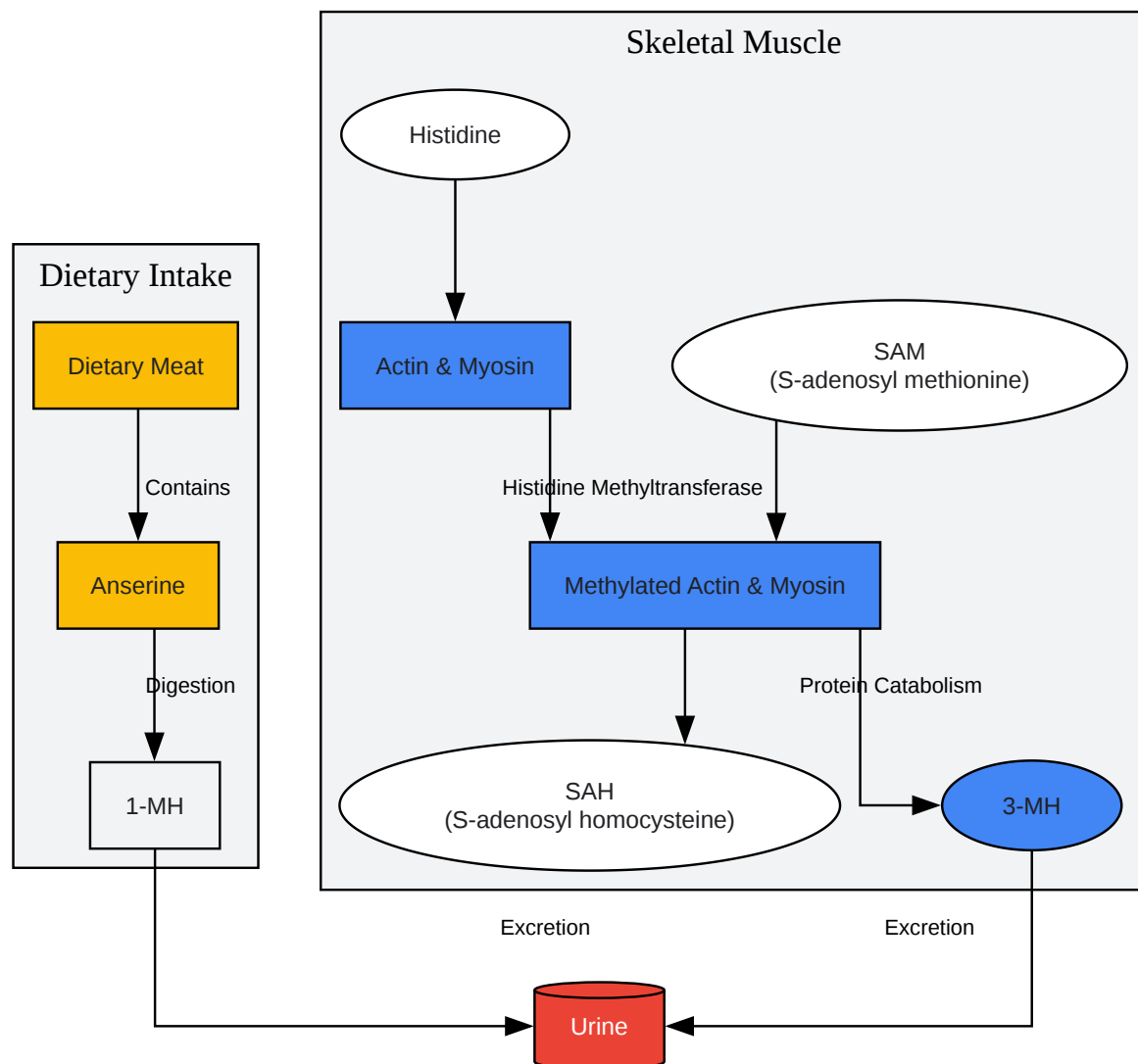
Data Presentation: Comparative Summary of 1-MH and 3-MH

Feature	1-Methylhistidine (1-MH)	3-Methylhistidine (3-MH)
Primary Source	Dietary intake of anserine (from meat, especially poultry and fish)[6][7]	Endogenous breakdown of skeletal muscle proteins (actin and myosin)[1]
Primary Clinical Indication	Biomarker of dietary meat intake[6][7]	Biomarker of skeletal muscle protein breakdown[3][4][5]
Sample Types	Urine, Plasma/Serum[7][8]	Urine, Plasma/Serum[1][2]
Normal Urine Range (Adults)	17.7-153.8 $\mu\text{mol/mmol}$ of creatinine	Varies with muscle mass; typically assessed as a ratio to creatinine[4]
Normal Plasma Range (Adults)	$\sim 12.7 \mu\text{M}$ (range of 9.8-15.6 μM)	Varies; often studied in specific populations like those with chronic kidney disease[1]
Factors Leading to Increased Levels	High meat consumption (especially red meat)[7]	Muscle injury, strenuous exercise, fasting, sepsis, trauma, certain metabolic disorders[1][2][4]
Factors Leading to Decreased Levels	Low meat intake (e.g., vegetarian/vegan diets)[7]	Low muscle mass, muscle wasting conditions, inadequate protein intake[1]
Associated Conditions/Applications	Nutritional assessment, dietary adherence monitoring[6][7]	Sarcopenia, muscular dystrophy, cachexia, drug-induced myotoxicity, response to anabolic therapies[1][4][9]

Signaling and Metabolic Pathways

Origin of 1-Methylhistidine and 3-Methylhistidine

The following diagram illustrates the distinct origins of 1-MH and 3-MH. 1-MH primarily comes from dietary sources, while 3-MH is a product of endogenous muscle protein catabolism.



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